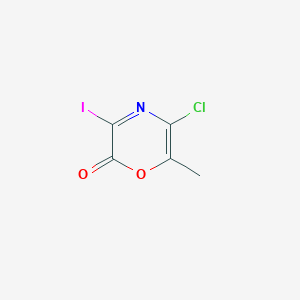
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C5H3ClINO2 and a molecular weight of 271.44 g/mol . This compound is characterized by the presence of chlorine, iodine, and a methyl group attached to an oxazinone ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one typically involves the halogenation of 6-methyl-2H-1,4-oxazin-2-one. The process begins with the chlorination of 6-methyl-2H-1,4-oxazin-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This intermediate product is then subjected to iodination using iodine or an iodine-containing reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves rigorous purification steps, including recrystallization and chromatography, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted oxazinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Wirkmechanismus
The mechanism of action of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its halogen atoms play a crucial role in binding to target proteins, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its precise mode of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one: Similar compounds include other halogenated oxazinones and related heterocyclic structures.
Benzoxazoles: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.
Imidazoles: Another class of heterocyclic compounds with diverse applications in chemistry and medicine.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H3ClINO2 |
|---|---|
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
5-chloro-3-iodo-6-methyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C5H3ClINO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 |
InChI-Schlüssel |
AUCHBXPETVLEKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=O)O1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
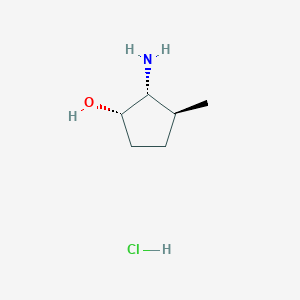
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
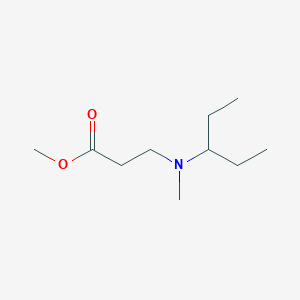
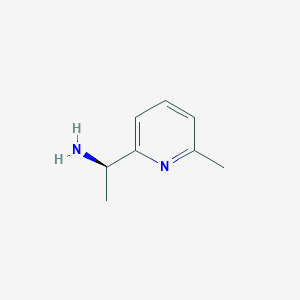
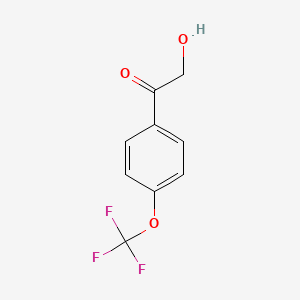
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
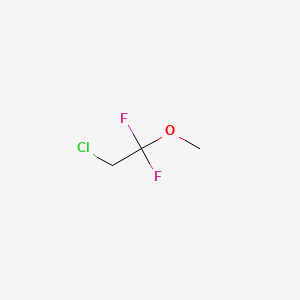
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
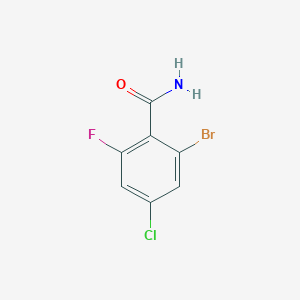
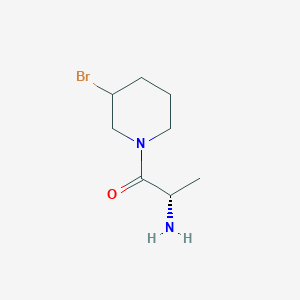
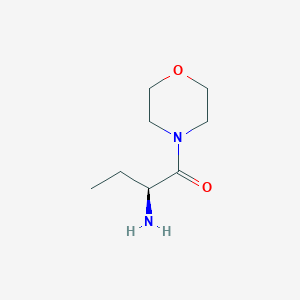
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
